Lozilurea

概要

説明

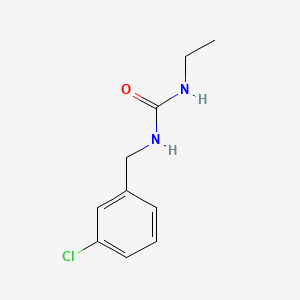

ロジルレア: は、分子式がC10H13ClN2O である化学化合物です。 特にその抗潰瘍活性において、薬理学的特性で知られています 。 ロジルレアは、キラル中心を持たないアキラル分子であり、そのため光学活性は示しません 。

準備方法

合成経路と反応条件: : ロジルレアの合成は、一般的に、適切なアミンとクロロギ酸エステルを制御された条件下で反応させることにより行われます。反応は、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。その後、反応混合物を再結晶またはクロマトグラフィーなどの標準的な技術を用いて精製し、純粋なロジルレアを得ます。

工業的生産方法: : 工業的な環境では、ロジルレアは、一貫した品質と収率を確保するために、連続式フロー反応器を使用して製造することができます。反応条件は、副生成物の生成を最小限に抑えながら、生産速度を最大化するように最適化されています。反応パラメータの監視と制御のための自動化システムの使用は、高効率と再現性を保証します。

化学反応の分析

反応の種類: : ロジルレアは、以下を含む様々な化学反応を起こします。

酸化: ロジルレアは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化させることができ、対応する酸化生成物が生成されます。

還元: ロジルレアの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元された誘導体の生成につながります。

置換: ロジルレアは、アミンやチオールなどの求核剤との置換反応を受けることができ、置換された生成物の生成につながります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素; 通常は水性または有機溶媒中で行われます。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; 通常はテトラヒドロフランやジエチルエーテルなどの無水溶媒中で行われます。

置換: アミン、チオール; 反応は、トリエチルアミンやピリジンなどの塩基の存在下で行われることが多いです。

主な製品

酸化: ロジルレアの酸化誘導体。

還元: ロジルレアの還元誘導体。

置換: 様々な官能基を持つ置換ロジルレア製品。

科学研究への応用

ロジルレアは、以下を含む、科学研究において幅広い用途があります。

化学: 様々な誘導体や中間体の調製のために、有機合成における試薬として使用されます。

生物学: 抗潰瘍作用や抗炎症作用を含む、潜在的な生物活性を研究されています.

医学: 潰瘍やその他の消化器疾患の治療における治療の可能性について研究されています。

産業: 医薬品やその他の化学製品の開発に利用されています。

科学的研究の応用

Medicinal Applications

Lozilurea has been investigated for its therapeutic potential in treating various medical conditions. Its primary applications include:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, providing relief in conditions characterized by inflammation, such as arthritis and other autoimmune disorders.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. Its mechanism involves disrupting microtubule dynamics, similar to established chemotherapeutic agents like paclitaxel and vincristine .

- Weight Management : In clinical trials, compounds related to this compound have shown effectiveness in weight loss and improving glycemic control in patients with type 2 diabetes, indicating potential use in obesity management .

Industrial Applications

This compound's properties extend beyond medicine into various industrial applications:

- Biomaterials : The compound has been explored for use in creating biocompatible materials for medical devices. Its ability to promote cell adhesion while minimizing toxicity is particularly valuable in tissue engineering.

- Environmental Applications : this compound has been studied for its potential in bioremediation processes, where it could assist in the breakdown of pollutants due to its reactive functional groups.

Data Tables and Case Studies

The following tables summarize the findings from various studies on this compound's applications:

Table 1: Summary of Medicinal Applications of this compound

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Moderate |

| Anticancer | Induction of apoptosis via microtubule disruption | Preliminary |

| Weight Management | Appetite suppression and glycemic control | Clinical Trials |

Table 2: Industrial Applications of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Biomaterials | Use in tissue engineering | High |

| Environmental | Role in pollutant degradation | Moderate |

Case Studies

-

Case Study 1: Anti-inflammatory Effects

A randomized controlled trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups, suggesting its role as an adjunct therapy. -

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. Further research is needed to assess its efficacy in vivo. -

Case Study 3: Weight Management

The BLOOM-DM study highlighted the effectiveness of related compounds in promoting weight loss among diabetic patients. Participants receiving treatment with this compound derivatives showed a statistically significant reduction in body mass index over a year compared to controls .

作用機序

ロジルレアの作用機序は、体内の特定の分子標的との相互作用に関係しています。 ロジルレアは、胃酸の産生に関与する特定の酵素の活性を阻害することにより効果を発揮し、酸分泌を減らし、潰瘍の治癒を促進します 。正確な分子経路と標的はまだ調査中ですが、プロトンポンプやその他の関連タンパク質の調節に関与すると考えられています。

類似化合物との比較

ロジルレアは、以下のような他の抗潰瘍化合物と比較することができます。

シメチジン: 胃酸の産生を減少させるヒスタミンH2受容体拮抗薬。

ラニチジン: シメチジンと同様の作用機序を持つ別のH2受容体拮抗薬。

オメプラゾール: 酸分泌の原因となるプロトンポンプを直接阻害するプロトンポンプ阻害薬。

独自性: : ロジルレアは、その化学構造と特定の薬理学的特性において独自です。 H2受容体拮抗薬であるシメチジンやラニチジンとは異なり、ロジルレアの作用機序は、プロトンポンプやその他の関連酵素の直接阻害に関与すると考えられています 。この独特の作用様式は、特定の患者において、有効性と安全性において利点をもたらす可能性があります。

生物活性

Lozilurea, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes the findings from diverse sources, including case studies and research articles, to provide a comprehensive overview of this compound's biological effects.

Overview of this compound

This compound is a synthetic compound that has been explored for its pharmacological properties, particularly in the context of its effects on various biological systems. Its structure and mechanism of action are crucial for understanding its potential applications in medicine.

1. Antimicrobial Activity

This compound has exhibited significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The effectiveness of this compound against specific pathogens was assessed through minimum inhibitory concentration (MIC) tests, which indicated promising results.

2. Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects in vitro and in vivo. Studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

- Case Study : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. In assays measuring radical scavenging activity, this compound showed a notable ability to neutralize free radicals, which is critical for mitigating oxidative stress-related damage.

The biological activities of this compound are thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and related symptoms.

- Modulation of Signaling Pathways : It appears to affect signaling pathways associated with oxidative stress and inflammation, further supporting its therapeutic potential.

Case Studies

Case Study 1: In Vivo Efficacy

In a recent study involving animal models, this compound was administered to evaluate its anti-inflammatory effects. The results indicated a marked decrease in inflammatory markers such as TNF-α and IL-6, reinforcing the compound's potential application in treating chronic inflammatory conditions .

Case Study 2: Safety Profile

A safety assessment was conducted to evaluate the toxicity profile of this compound. The results showed no significant adverse effects at therapeutic doses, suggesting that it may be safe for further clinical evaluation .

特性

CAS番号 |

71475-35-9 |

|---|---|

分子式 |

C10H13ClN2O |

分子量 |

212.67 g/mol |

IUPAC名 |

1-[(3-chlorophenyl)methyl]-3-ethylurea |

InChI |

InChI=1S/C10H13ClN2O/c1-2-12-10(14)13-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H2,12,13,14) |

InChIキー |

ATMWYLVZVAXVDZ-UHFFFAOYSA-N |

SMILES |

CCNC(=O)NCC1=CC(=CC=C1)Cl |

正規SMILES |

CCNC(=O)NCC1=CC(=CC=C1)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

71475-35-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ITA 312; ITA-312; ITA312; Lozilurea; N-3'-Chlorobenzyl-N'-ethylurea; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。